TRPV3 Ion Channel Inhibition: IAB Is 3-Fold More Potent Than Its Regioisomer IAA
In a direct head-to-head whole-cell patch-clamp study, isochlorogenic acid B (IAB) inhibited human TRPV3 currents with an IC₅₀ of 0.9 ± 0.3 μmol/L, making it approximately 3-fold more potent than its regioisomer isochlorogenic acid A (IAA; IC₅₀ = 2.7 ± 1.3 μmol/L) [1]. At the single-channel level, IAB reduced the channel open probability from 26.9 ± 5.5% (carvacrol-activated) to 3.2 ± 1.1%, comparable to IAA (3.7 ± 1.2%) [1]. Crucially, IAB selectively rescued keratinocyte (HaCaT) cell death induced by the TRPV3 agonist carvacrol—a functional endpoint not reported for IAA—reducing the cell death ratio from 13.0 ± 2.1% to near-baseline levels at 100 μmol/L [1]. Both isomers showed no inhibition of TRPV1, TRPV4, or TRPA1 at 50 μmol/L, confirming TRPV3 selectivity [1].
| Evidence Dimension | TRPV3 channel inhibition potency (whole-cell patch-clamp IC₅₀) |
|---|---|
| Target Compound Data | IAB IC₅₀ = 0.9 ± 0.3 μmol/L; channel open probability reduced to 3.2 ± 1.1% |
| Comparator Or Baseline | IAA IC₅₀ = 2.7 ± 1.3 μmol/L; channel open probability reduced to 3.7 ± 1.2% |
| Quantified Difference | IAB is approximately 3-fold more potent than IAA by IC₅₀; IAB uniquely rescues keratinocyte death from carvacrol-induced TRPV3 activation |
| Conditions | Whole-cell and single-channel patch-clamp recordings of hTRPV3 expressed in HEK293 cells; HaCaT keratinocyte cell death assay; carvacrol (300 μmol/L) as TRPV3 agonist |
Why This Matters
For researchers targeting TRPV3 in dermatitis or chronic pruritus models, IAB provides a 3-fold potency advantage over IAA and is the only isomer demonstrated to rescue TRPV3-mediated keratinocyte death, directly impacting experimental effect size and translational relevance.
- [1] Qi H, Shi Y, Wu H, Niu C, Sun X, Wang KW. Inhibition of temperature-sensitive TRPV3 channel by two natural isochlorogenic acid isomers for alleviation of dermatitis and chronic pruritus. Acta Pharm Sin B. 2022;12(2):723-734. doi:10.1016/j.apsb.2021.08.002 View Source
